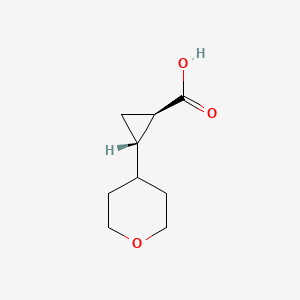
(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalytic processes.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid.
(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxamide: This derivative has an amide group, which can influence its reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its combination of a cyclopropane ring and a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKACNPIXDCNTQ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
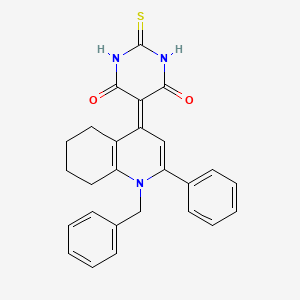
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
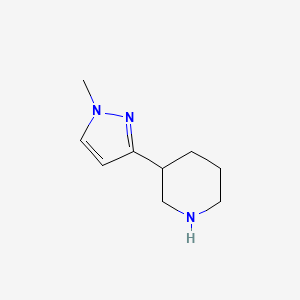
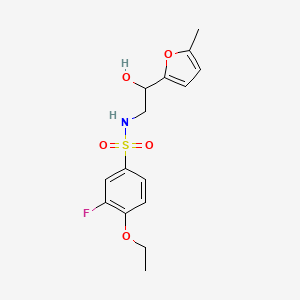
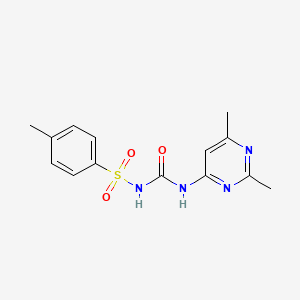

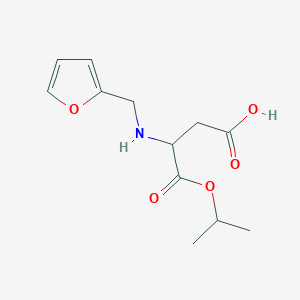
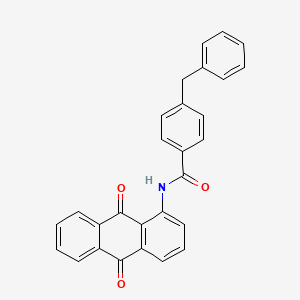
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)
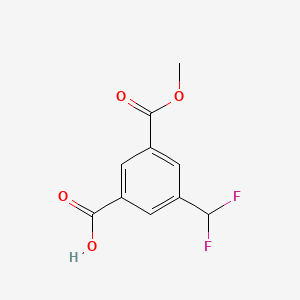
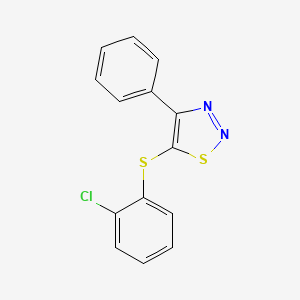
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide](/img/structure/B2875022.png)
![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
